molecular formula C17H21N3 B1581331 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline CAS No. 302818-73-1

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline

Cat. No. B1581331
M. Wt: 267.37 g/mol
InChI Key: AKIIMLCQTGCWQQ-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, cationic benzimidazolium iodide salts are used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants . Another example is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to an aniline group. The benzimidazole ring is substituted with two methyl groups, and the aniline group is substituted with two dimethylamino groups .


Chemical Reactions Analysis

When brought onto a Au (111) surface, the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 105-110 °C . It shows conductivity of 2 × 10 −3 S/cm as a dopant .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research demonstrates the synthesis of novel benzimidazole derivatives with significant antimicrobial activities. For instance, novel 2-(5-indolyl)-1H-benzimidazole derivatives were synthesized using a methodology that includes reactions like Sonogashira coupling, followed by iodocyclization to afford structurally diversified heterocyclic compounds. These compounds showed promising antimicrobial activity (Soodamani, Patel, Nayakanti, & Josyula, 2015).

Catalysis and Polymerization

Benzimidazole derivatives have been utilized as catalysts in polymerization reactions. For instance, (benzimidazolylmethyl)amine complexes with ZnII and CuII carboxylates have been shown to catalyze the ring-opening polymerization of ϵ-caprolactone efficiently. The reaction kinetics and the structural analysis of these complexes suggest a coordination–insertion pathway for the polymerization (Attandoh, Ojwach, & Munro, 2014).

Interaction with DNA and Fluorescent Probing

Some benzimidazole derivatives have been explored for their interaction with DNA and potential applications in fluorescent probing. For example, a novel cyano substituted benzimidazole derivative was synthesized and its interaction with ct-DNA investigated through various spectroscopic techniques. This study revealed significant insights into the binding mode and potential applications in molecular biology (Hranjec, Pavlović, & Karminski-Zamola, 2007).

Anticancer Activity

Additionally, benzimidazole derivatives have been synthesized and characterized for their anticancer activities. New Platinum complexes with benzimidazole-based ligands demonstrated cytotoxic activities against various cell lines, suggesting the potential for therapeutic applications in cancer treatment (Doğan et al., 2021).

Organic Magnetic Materials

Research into benzimidazole-based organic magnetic materials has highlighted the role of hydrogen bonds in influencing the magnetic properties of these compounds. The synthesis and characterization of nitroxide radicals incorporating benzimidazole demonstrated their potential in creating organic materials with specific magnetic properties (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The elongation of the rotator to a naphthalene unit prevents efficient binding, converting the rotor into a nanocar . A structure combining the extended π-system of a naphthalene with the high addressability of the DMBI motor and a stable binding might be interesting to build more demanding molecular machinery, e.g., molecular gears .

properties

IUPAC Name

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIIMLCQTGCWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353935
Record name GNF-Pf-4385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline

CAS RN

302818-73-1
Record name GNF-Pf-4385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302818-73-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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